molecular formula C8H12N2O B3081422 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol CAS No. 110206-58-1

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol

Cat. No.: B3081422
CAS No.: 110206-58-1
M. Wt: 152.19 g/mol
InChI Key: HMOVIJCAOVYNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol is a bicyclic heterocyclic compound featuring an imidazole ring fused to a partially saturated pyridine moiety. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of 138.17 g/mol . The hydroxyl (-OH) and methyl (-CH₃) groups at positions 8 and 2, respectively, confer distinct physicochemical properties, including polarity and hydrogen-bonding capacity. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive imidazo[1,2-a]pyridine derivatives, which are known for antimicrobial, antiviral, and neuroprotective activities .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-5-10-4-2-3-7(11)8(10)9-6/h5,7,11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOVIJCAOVYNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2CCCC(C2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol typically involves the condensation of appropriate precursors under specific conditions. One common method involves the cyclization of 2-amino pyridine derivatives with suitable aldehydes or ketones in the presence of acidic or basic catalysts. The reaction is often carried out in solvents such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazopyridine derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyridine N-oxides, while substitution reactions can produce a variety of substituted imidazopyridine derivatives .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in critical biological processes. For instance, it can inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

(a) 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
  • Molecular Formula : C₈H₁₂N₂O (vs. C₇H₁₀N₂O for the target compound).
  • Key Differences: The methyl group is at position 6 instead of 2.
  • CAS Numbers : 1190427-55-4, 1190427-56-5 .
(b) 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol
  • Molecular Formula : C₇H₁₀N₂O (identical to the target compound).
  • Key Differences : The hydroxyl group shifts to position 4. This alters hydrogen-bonding interactions and may reduce metabolic stability compared to the 8-hydroxy derivative .
(c) (R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol
  • Molecular Formula : C₇H₁₀N₂O.
  • Key Differences : The (R)-enantiomer exhibits stereochemical specificity, which could influence binding to chiral biological targets (e.g., enzymes or receptors) .

Functional Group Variations

(a) 2-(Trifluoromethyl)H-imidazo[1,2-a]pyridin-8-ol
  • Key Feature : A trifluoromethyl (-CF₃) group replaces the methyl group at position 2. The strong electron-withdrawing effect of -CF₃ enhances metabolic resistance and may improve pharmacokinetic profiles .
(b) Methyl 8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
  • Key Features: An amino (-NH₂) group at position 8 and a carboxylate ester at position 5. These modifications increase polarity and enable diverse interactions (e.g., ionic bonds) in drug-receptor complexes .
(c) 2-Chloromethyl-8-methyl-imidazo[1,2-a]pyridine

Key Research Findings

Antimicrobial Activity : Derivatives with hydrazone substituents (e.g., 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-hydrazones) exhibit broad-spectrum antibacterial activity, with MIC values as low as 4 µg/mL against Staphylococcus aureus .

Gaq-Protein Inhibition : BIM-46174, a tetrahydroimidazo[1,2-a]pyrazine derivative, demonstrates preferential silencing of Gaq proteins, a mechanism relevant to cancer and cardiovascular diseases .

Biological Activity

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

  • Chemical Formula : C9H12N2O
  • Molecular Weight : 166.20 g/mol
  • CAS Number : 1780935-73-0

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its inhibitory effects on various enzymes and its potential therapeutic applications.

Enzyme Inhibition

Recent studies indicate that this compound exhibits significant inhibitory activity against specific enzymes implicated in various diseases:

  • Heparanase-1 (HPSE1) :
    • Mechanism : HPSE1 is involved in the degradation of heparan sulfate proteoglycans, which play a critical role in cancer progression and kidney diseases.
    • Findings : The compound demonstrated potent inhibitory activity against HPSE1 with enhanced selectivity compared to other glucuronidases. This suggests its potential as a therapeutic agent for conditions where HPSE1 inhibition is beneficial .
  • Porphyromonas gingivalis Glutaminyl Cyclase (PgQC) :
    • Mechanism : PgQC is associated with periodontal disease.
    • Findings : Structure-activity relationship studies revealed that modifications to the tetrahydroimidazopyridine core significantly affect inhibitory potency. For instance, the introduction of lipophilic groups improved activity by enhancing conformational stability .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

SubstituentEffect on ActivityComments
Benzyl GroupIncreased potencyEnhanced hydrophobic interactions with enzyme active sites .
Acyl MoietiesVariable effectsOptimal distance between substituents is crucial for maintaining activity .
Halogen SubstitutionMixed outcomesMeta-substituted compounds often retain or enhance activity compared to para-substituted ones .

Case Study 1: Cancer Therapeutics

A study explored the efficacy of this compound as an HPSE1 inhibitor in cancer models. The compound exhibited significant reduction in tumor growth in preclinical models by inhibiting tumor-associated angiogenesis mediated by heparanase activity .

Case Study 2: Periodontal Disease Management

Another investigation focused on the compound's role in managing periodontal disease through PgQC inhibition. The results indicated a marked decrease in inflammatory markers and bacterial load in treated subjects compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol?

  • Answer : One-pot, multi-step reactions are frequently utilized. For example, a one-pot protocol involving cyclocondensation of substituted amines with ketones or aldehydes under acidic conditions has been reported to yield tetrahydroimidazo[1,2-a]pyridine derivatives. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical to achieving >50% purity, as demonstrated in studies using NMR and HRMS for structural validation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Answer : A combination of 1H NMR (600 MHz, DMSO-d6) and 13C NMR (150 MHz, DMSO-d6) is used to assign hydrogen and carbon environments, respectively. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while HRMS (ESI) confirms molecular weight accuracy (e.g., <2 ppm deviation from calculated values) .

Q. What are the key physical properties (e.g., melting point, solubility) of this compound?

  • Answer : Derivatives of this scaffold typically exhibit melting points between 160–250°C, depending on substituents. Solubility in polar aprotic solvents (e.g., DMSO) is moderate, while aqueous solubility is limited. Stability under ambient conditions is maintained with storage at 4°C .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of substituted imidazo[1,2-a]pyridines be addressed?

  • Answer : Substituent positioning is controlled by steric and electronic factors. For example, electron-withdrawing groups (e.g., nitro or cyano) at the C7 position direct reactivity via resonance stabilization, as observed in derivatives synthesized with 4-nitrophenyl substituents. Computational modeling (DFT) may further predict regioselectivity trends .

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Answer : Yield optimization (from ~50% to >70%) involves:

  • Stepwise purification : Column chromatography after each synthetic step.
  • Catalyst tuning : Transition metal catalysts (e.g., Pd/C) enhance cyclization efficiency.
  • Temperature control : Maintaining reflux conditions (80–100°C) minimizes side reactions .

Q. How does the stereochemistry of the tetrahydroimidazo ring influence biological activity?

  • Answer : The chair conformation of the six-membered ring affects binding to biological targets. For example, axial methyl groups at C2 enhance hydrophobic interactions with enzyme active sites, as observed in kinase inhibition assays. Chiral HPLC is recommended to isolate enantiomers for activity comparison .

Q. What analytical methods resolve discrepancies in reported spectral data for this compound?

  • Answer : Conflicting NMR shifts (e.g., DMSO-d6 vs. CDCl3 solvent effects) are resolved by:

  • Standardized solvent systems : Consistent use of deuterated solvents.
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals.
  • Cross-referencing with crystallographic data : Single-crystal X-ray diffraction provides definitive structural confirmation .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 162–245°C)?

  • Answer : Variations arise from:

  • Purity differences : Crude vs. recrystallized products (e.g., 53% purity in one study vs. 98% in another).
  • Polymorphism : Different crystalline forms due to solvent of recrystallization (e.g., ethanol vs. ethyl acetate).
  • Substituent effects : Nitro or cyano groups increase melting points via enhanced intermolecular interactions .

Q. How can conflicting bioactivity results (e.g., antimicrobial vs. anticancer) be rationalized?

  • Answer : Activity depends on substitution patterns:

  • C8 hydroxyl groups : Promote hydrogen bonding with bacterial enzymes (antimicrobial activity).
  • C2 methyl groups : Enhance lipophilicity, favoring membrane penetration in cancer cells.
  • Dose-dependent effects : Low µM ranges may selectively target specific pathways .

Methodological Recommendations

  • Synthesis : Adopt one-pot protocols with in-situ purification (e.g., scavenger resins) to minimize intermediate degradation .
  • Characterization : Use high-field NMR (≥600 MHz) and HRMS with isotopic pattern matching to validate molecular formulae .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life under varying pH conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.